Cas no 1807287-35-9 (4-Cyano-2-difluoromethoxy-3-methylbenzoic acid)

4-Cyano-2-difluoromethoxy-3-methylbenzoic acid structure
1807287-35-9 structure
商品名:4-Cyano-2-difluoromethoxy-3-methylbenzoic acid
CAS番号:1807287-35-9
MF:C10H7F2NO3
メガワット:227.164289712906
CID:5006115

4-Cyano-2-difluoromethoxy-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid
    • インチ: 1S/C10H7F2NO3/c1-5-6(4-13)2-3-7(9(14)15)8(5)16-10(11)12/h2-3,10H,1H3,(H,14,15)
    • InChIKey: OYYIVKJRBOXXTK-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C(=O)O)=CC=C(C#N)C=1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 312
  • トポロジー分子極性表面積: 70.3
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-Cyano-2-difluoromethoxy-3-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010008024-1g
4-Cyano-2-difluoromethoxy-3-methylbenzoic acid
1807287-35-9 97%
1g
$1549.60 2023-09-03

4-Cyano-2-difluoromethoxy-3-methylbenzoic acid 関連文献

4-Cyano-2-difluoromethoxy-3-methylbenzoic acidに関する追加情報

Introduction to 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid (CAS No. 1807287-35-9)

4-Cyano-2-difluoromethoxy-3-methylbenzoic acid (CAS No. 1807287-35-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a cyano group, a difluoromethoxy substituent, and a methyl group attached to a benzoic acid backbone. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications.

The cyano group in 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This property is particularly useful in synthetic chemistry, where the cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and nitriles. The presence of the cyano group also enhances the compound's solubility in polar solvents, making it easier to handle in laboratory settings.

The difluoromethoxy substituent is another key feature of this compound. Fluorine atoms are known for their high electronegativity and small size, which can significantly alter the electronic properties of a molecule. The difluoromethoxy group can improve the lipophilicity of the compound, enhancing its ability to cross biological membranes and interact with target proteins. This property is particularly advantageous in drug design, where lipophilicity is often a critical factor in determining the bioavailability and efficacy of a drug candidate.

The methyl group attached to the benzoic acid backbone provides additional steric and electronic effects that can influence the conformational flexibility and binding affinity of the molecule. The methyl group can also modulate the overall hydrophobicity of the compound, which is important for optimizing its pharmacokinetic properties.

In recent years, 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid has been studied for its potential therapeutic applications. One area of interest is its use as an intermediate in the synthesis of novel drugs targeting various diseases. For example, researchers have explored its role in developing inhibitors for specific enzymes involved in cancer pathways. The unique combination of functional groups in this compound allows it to interact selectively with target proteins, potentially leading to more effective and selective therapeutic agents.

Beyond its use as a drug intermediate, 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid has also shown promise in other areas of research. Its ability to form stable complexes with metal ions has led to investigations into its potential as a ligand in coordination chemistry. Additionally, the compound's photophysical properties have been studied for applications in materials science, particularly in the development of luminescent materials and sensors.

The synthesis of 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid typically involves several steps, including the introduction of the cyano group, difluoromethoxy substituent, and methyl group onto a benzene ring. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves starting from an appropriate aryl halide or aryl boronic acid and using transition-metal-catalyzed cross-coupling reactions to introduce the desired functional groups.

The characterization of 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, ensuring its suitability for further research and application.

In conclusion, 4-Cyano-2-difluoromethoxy-3-methylbenzoic acid (CAS No. 1807287-35-9) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure offers a range of properties that make it an attractive candidate for developing novel drugs and materials. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern scientific endeavors.

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